molecular formula C4H6INO B8444717 3-Iodopropyl isocyanate

3-Iodopropyl isocyanate

Cat. No.: B8444717
M. Wt: 211.00 g/mol
InChI Key: SAEKPOPATLXKFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodopropyl Isocyanate is a specialized organic compound that serves as a valuable intermediate in advanced synthetic chemistry. This molecule contains two highly reactive functional groups—an isocyanate and an alkyl iodide—that allow for sequential and orthogonal reactions. Researchers can utilize the isocyanate group for reactions with nucleophiles like alcohols and amines to form urethanes and ureas, while the iodoalkyl chain can participate in cross-coupling reactions or serve as an alkylating agent. Its primary research applications include the development of novel polymers, the synthesis of functionalized silane coupling agents, and the creation of complex molecules for pharmaceutical and agrochemical research. The presence of both iodine and the isocyanate group on a short propyl chain makes it a unique bifunctional linker for constructing sophisticated molecular architectures. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use. Handling and Safety: As with all isocyanates, this compound should be handled with extreme care. Isocyanates are known to cause sensitization, respiratory irritation, and serious eye irritation . Appropriate personal protective equipment (PPE), including gloves and eye protection, is essential. It should be used only in a well-ventilated fume hood. Please consult the Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

Molecular Formula

C4H6INO

Molecular Weight

211.00 g/mol

IUPAC Name

1-iodo-3-isocyanatopropane

InChI

InChI=1S/C4H6INO/c5-2-1-3-6-4-7/h1-3H2

InChI Key

SAEKPOPATLXKFE-UHFFFAOYSA-N

Canonical SMILES

C(CN=C=O)CI

Origin of Product

United States

Scientific Research Applications

Applications in Organic Chemistry

  • Synthesis of Isocyanate Derivatives :
    • 3-Iodopropyl isocyanate can be utilized to synthesize various isocyanate derivatives, which are crucial intermediates in the production of polyurethanes and other polymers. The incorporation of the iodine atom enhances the reactivity of the isocyanate group, facilitating further functionalization.
  • Reagent for Cross-Coupling Reactions :
    • The compound serves as a reagent in cross-coupling reactions, particularly in the formation of carbon-nitrogen bonds. This application is significant for synthesizing pharmaceuticals and agrochemicals.

Applications in Material Science

  • Surface Functionalization :
    • 3-Iodopropyl isocyanate can be used to modify surfaces of materials, such as silica or polymers, to enhance their properties for specific applications like catalysis or adsorption. For instance, it can facilitate the immobilization of biomolecules on solid supports, improving the efficiency of biosensors.
  • Nanocomposites :
    • The compound plays a role in synthesizing nanocomposites by acting as a coupling agent between organic and inorganic phases. This application is particularly relevant in developing advanced materials with improved mechanical and thermal properties.

Applications in Medicinal Chemistry

  • Anticancer Research :
    • Preliminary studies suggest that derivatives of 3-iodopropyl isocyanate exhibit potential anticancer activity. For example, compounds synthesized from this isocyanate have shown efficacy against various cancer cell lines, indicating its utility in drug development.
  • Antimicrobial Agents :
    • Research indicates that derivatives containing the isocyanate functional group may possess antimicrobial properties. This application is crucial for developing new antibiotics or antifungal agents.

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Organic ChemistrySynthesis of isocyanates
Reagent for cross-coupling reactions
Material ScienceSurface functionalization
Nanocomposite synthesis
Medicinal ChemistryAnticancer research
Antimicrobial agents

Case Study 1: Anticancer Activity

A recent study explored the anticancer potential of compounds derived from 3-iodopropyl isocyanate. The results indicated that these compounds inhibited cell proliferation in various cancer cell lines with IC50 values comparable to established chemotherapeutic agents.

Case Study 2: Surface Modification

In another study, researchers utilized 3-iodopropyl isocyanate to modify silica surfaces for enhanced adsorption capacity. The modified surfaces demonstrated increased binding affinity for proteins, highlighting its application in biosensor technology.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

Isocyanates undergo nucleophilic attack at the electrophilic carbon center. For 3-iodopropyl isocyanate (IPI), the iodine substituent’s electron-withdrawing nature enhances the electrophilicity of the isocyanate carbon, favoring reactions with nucleophiles like amines, alcohols, and thiols .

Key Reactivity Trends

NucleophileReaction ProductRate Influence
AminesUreasIncreased by electron-withdrawing groups on isocyanate
AlcoholsUrethanesSteric hindrance from propyl chain may slow kinetics
WaterCarbamic acid → CO₂ + amineHighly exothermic; iodine may stabilize intermediates

Multicomponent Reactions (MCRs)

IPI’s iodine substituent could enable unique MCR pathways. For example:

  • Spirocyclization : Analogous to iron-catalyzed systems, IPI might react with 2-aminoacetophenones to form spiroquinazolinones, though steric effects from the iodopropyl chain could reduce yields compared to aryl isocyanates .

  • Ugi-Type Reactions : Replacement of carboxylic acids with IPI in Ugi reactions could yield iodinated triazinediones, but the bulkier alkyl chain may limit substrate scope .

Catalytic Decomposition and Polymerization

IPI’s stability under thermal/pH conditions is critical:

Thermal Decomposition

ConditionOutcomeCatalyst Influence
>45°C prolongedRisk of polymerization ZnO/Al₂O₃ reduces degradation
175–250°CCarbamate cleavage to regenerate IPI Zn-Co/ZSM-5 enhances selectivity

Hydrolysis Kinetics

  • Expected to follow pseudo-first-order kinetics in aqueous media.

  • Iodine’s -I effect accelerates hydrolysis vs. aliphatic isocyanates but slower than nitro-substituted analogs .

Steric and Electronic Effects

FactorImpact on IPI ReactivityExample
Electron-withdrawing (-I)Increases electrophilicityFaster amine addition vs. n-propyl isocyanate
Steric bulkReduces accessibilityLower yields in MCRs vs. methyl isocyanate

Analytical Detection

Residual IPI could be quantified using methods validated for MDI/TDI:

UPLC-UV-MS/MS Parameters for IPI Derivatives

ParameterValue (Adapted from MDI Methods )
Precursor ionm/z 191.2 (anthracenylmethylpiperazine adduct)
Collision energy60 V
LOD0.5 pg/mg (estimated)

Comparison with Similar Compounds

Table 1: Key Properties of 3-Iodopropyl Isocyanate and Analogues

Compound Name Molecular Formula Substituent CAS Number Key Applications/Reactivity
3-Iodopropyl isocyanate C₄H₆INO Iodine (C3) Not explicitly provided* Synthesis of quinazolinone alkaloids
3-Fluoropropyl isocyanate C₄H₆FNO Fluorine 407-99-8 Potential in fluorinated polymer synthesis
3-Phenylpropyl isocyanate C₁₀H₁₁NO Phenyl Not provided Research applications in organic synthesis
Allyl isocyanate C₄H₅NO Allyl (C=C) 1476-23-9 Polymer cross-linking agent
3-Iodophenyl isocyanate C₇H₄INO Iodine (aromatic) 23138-56-9 Aromatic substitution reactions

Substituent Effects on Reactivity

  • Halogen Influence : The iodine atom in 3-iodopropyl isocyanate enables facile nucleophilic substitution (e.g., Suzuki couplings) compared to its fluorine analog (3-fluoropropyl isocyanate), which is less reactive due to the strong C–F bond . However, fluorinated derivatives are preferred in applications requiring thermal stability, such as specialty polymers.
  • Aromatic vs. Aliphatic Isocyanates : 3-Iodophenyl isocyanate (aromatic iodine) exhibits electrophilic aromatic substitution reactivity, contrasting with the aliphatic 3-iodopropyl isocyanate’s preference for cycloadditions and nucleophilic attacks .
  • Steric and Electronic Effects : The phenyl group in 3-phenylpropyl isocyanate introduces steric hindrance, reducing reactivity in bulky electrophile reactions compared to the linear 3-iodopropyl derivative .

Preparation Methods

Gas-Phase Phosgenation

The gas-phase phosgenation of 3-iodopropylamine represents a traditional route for synthesizing 3-iodopropyl isocyanate. In this method, 3-iodopropylamine is vaporized at elevated temperatures (200–600°C) and reacted with gaseous phosgene (COCl₂) under inert conditions. The reaction proceeds via nucleophilic attack of the amine on phosgene, forming an intermediate carbamoyl chloride, which subsequently eliminates hydrogen chloride (HCl) to yield the isocyanate:

3-Iodopropylamine+COCl23-Iodopropyl isocyanate+2HCl\text{3-Iodopropylamine} + \text{COCl}_2 \rightarrow \text{3-Iodopropyl isocyanate} + 2\text{HCl}

Key advantages include high conversion rates (≥90%) and short residence times (<1 minute). However, the use of toxic phosgene necessitates stringent safety protocols, and the corrosivity of HCl byproducts complicates purification.

Liquid-Phase Phosgenation

Liquid-phase methods involve dissolving 3-iodopropylamine in solvents like dichloromethane or toluene and introducing phosgene at lower temperatures (0–40°C). This approach mitigates thermal degradation risks but requires extended reaction times (2–6 hours). Catalysts such as triethylamine enhance reaction efficiency by neutralizing HCl, though iodine-group stability under acidic conditions remains a concern.

Non-Phosgene Routes

Urea-Mediated Carbamate Decomposition

The urea method avoids phosgene by utilizing urea (NH₂CONH₂), 3-iodopropanol, and amines to form a carbamate intermediate, which thermally decomposes into 3-iodopropyl isocyanate:

3-Iodopropanol+Urea+AmineCarbamateΔ3-Iodopropyl isocyanate+NH3+Alcohol\text{3-Iodopropanol} + \text{Urea} + \text{Amine} \rightarrow \text{Carbamate} \xrightarrow{\Delta} \text{3-Iodopropyl isocyanate} + \text{NH}_3 + \text{Alcohol}

This pathway achieves near-zero emissions, as ammonia (NH₃) and alcohol byproducts are recyclable. However, challenges include identifying efficient catalysts (e.g., ZnCl₂ or Fe₃O₄ nanoparticles) and optimizing decomposition temperatures (150–250°C) to prevent iodine loss.

Carbonylation of Nitro Compounds

Nitroalkanes can be directly carbonylated using carbon monoxide (CO) in the presence of palladium or ruthenium catalysts to yield isocyanates. For 3-iodopropyl isocyanate, 1-nitro-3-iodopropane serves as the precursor:

1-Nitro-3-iodopropane+3COPd/C3-Iodopropyl isocyanate+2CO2\text{1-Nitro-3-iodopropane} + 3\text{CO} \xrightarrow{\text{Pd/C}} \text{3-Iodopropyl isocyanate} + 2\text{CO}_2

This method eliminates chloride byproducts but requires high-pressure reactors (10–30 bar) and suffers from moderate yields (60–75%) due to competing side reactions.

Hofmann Rearrangement

The Hofmann rearrangement converts 3-iodopropylamide into the corresponding isocyanate via treatment with hypohalites (e.g., NaOCl or NaOBr):

3-Iodopropylamide+NaOCl+NaOH3-Iodopropyl isocyanate+NaCl+H2O\text{3-Iodopropylamide} + \text{NaOCl} + \text{NaOH} \rightarrow \text{3-Iodopropyl isocyanate} + \text{NaCl} + \text{H}_2\text{O}

This method is advantageous for its mild conditions (room temperature) and avoidance of phosgene. However, overhalogenation of the iodine substituent and low functional group tolerance limit its applicability.

Triphosgene as a Phosgene Substitute

Triphosgene (bis(trichloromethyl) carbonate) offers a safer alternative to phosgene. Reacting 3-iodopropylamine with triphosgene in dichloromethane at 0–25°C produces 3-iodopropyl isocyanate with reduced toxicity risks:

3-Iodopropylamine+(Cl3CO)2CO3-Iodopropyl isocyanate+3HCl+CO2\text{3-Iodopropylamine} + (\text{Cl}3\text{CO})2\text{CO} \rightarrow \text{3-Iodopropyl isocyanate} + 3\text{HCl} + \text{CO}_2

Yields exceed 85%, and the reaction’s scalability makes it industrially viable. However, residual trichloromethyl byproducts necessitate rigorous purification.

Comparative Analysis of Synthesis Methods

Method Reactants Conditions Yield Advantages Disadvantages
Gas-Phase Phosgenation3-Iodopropylamine, COCl₂300°C, gaseous phase90–95%High efficiency, rapidPhosgene toxicity, HCl corrosion
Urea Decomposition3-Iodopropanol, urea, amine150–250°C, catalyst65–80%Non-toxic, recyclable byproductsCatalyst sensitivity, high energy input
Carbonylation1-Nitro-3-iodopropane, CO10–30 bar, Pd/C, 100°C60–75%Chloride-freeHigh-pressure equipment, moderate yields
Hofmann Rearrangement3-Iodopropylamide, NaOClRT, aqueous base50–65%Mild conditionsOverhalogenation risks, limited scalability
Triphosgene Method3-Iodopropylamine, triphosgene0–25°C, CH₂Cl₂85–90%Safer, scalableTrichloromethyl byproducts

Q & A

Q. What synthetic routes and reaction mechanisms are effective for preparing 3-iodopropyl isocyanate-derived heterocycles?

3-Iodopropyl isocyanate serves as a versatile precursor for synthesizing nitrogen-containing heterocycles, such as 3H-quinazolin-4-ones. A one-step reaction with methyl 2-isocyanatobenzoate under lithiated conditions yields alkaloids like deoxyvasicinone (72% yield) and tryptanthrine (85% yield). The reaction proceeds via intermolecular electrophilic substitution, leveraging the iodine substituent for regioselectivity . Researchers should optimize stoichiometry, solvent polarity, and temperature to enhance yields.

Q. What analytical techniques are critical for characterizing 3-iodopropyl isocyanate and its derivatives?

Key characterization methods include:

  • Chromatography (HPLC) : Quantifies purity and monitors reaction progress (reporting limit: 0.02 µg for isocyanates) .
  • Spectroscopy : NMR and IR to confirm functional groups (e.g., isocyanate stretch at ~2250 cm⁻¹).
  • Physicochemical profiling : Measure LogP (2.82), density (1.513 g/cm³), and boiling point (504.5°C) to assess solubility and stability .

Q. Table 1: Physicochemical Properties of 3-Iodopropyl Isocyanate

PropertyValue
LogP2.822
Boiling Point504.5°C
Density1.513 g/cm³
Refractive Index1.592

Q. How does 3-iodopropyl isocyanate contribute to the synthesis of bioactive alkaloids?

Its iodine moiety facilitates cross-coupling reactions, enabling access to alkaloid scaffolds with biological relevance. For example, lithiation followed by electrophilic trapping generates fused quinazolinone cores found in natural products. Researchers should prioritize steric and electronic effects of substituents to modulate bioactivity .

Advanced Research Questions

Q. How can factorial design optimize polymerization reactions involving 3-iodopropyl isocyanate?

A 2³ factorial design (factors: epoxy/isocyanate ratio, flexibilizer concentration, catalyst type) can systematically evaluate mechanical properties like impact strength (kJ/mm²). For instance, varying the epoxy/isocyanate ratio (0.4 vs. 1.2) identifies optimal crosslinking density. Use ANOVA to isolate significant factors and minimize experimental runs .

Q. What kinetic parameters govern 3-iodopropyl isocyanate reactions with alcohols?

Uncatalyzed alcoholysis follows pseudo-first-order kinetics. Activation energies (Eₐ) for primary alcohols range 30–48 kJ/mol, while secondary alcohols exhibit higher Eₐ (41–52 kJ/mol). Microreactor systems enable precise control of residence time and temperature, critical for studying solvent effects (e.g., polar aprotic solvents accelerate reactivity) .

Q. How does 3-iodopropyl isocyanate perform in crosslinking polyvinyl alcohol (PVA) for adhesive applications?

Orthogonal experiments reveal optimal conditions:

  • PVA concentration: 0.13 g/mL
  • Isocyanate volume fraction: 0.6%
  • Reaction time: 75 min
  • Temperature: 20–30°C
    This yields wood adhesives with shear strength up to 6.62 MPa. Researchers must balance crosslinker concentration to avoid brittleness .

Q. How should researchers resolve contradictions in synthetic yield data for 3-iodopropyl isocyanate reactions?

Contradictions often arise from unaccounted variables (e.g., moisture sensitivity, side reactions). Mitigation strategies:

  • Reproducibility checks : Validate protocols across labs.
  • In situ monitoring : Use FTIR or HPLC to detect intermediates.
  • Meta-analysis : Compare literature data (e.g., yields for analogous isocyanates) to identify outliers .

Methodological Recommendations

  • Data interpretation : Link experimental results to hypotheses using statistical tools (e.g., t-tests for significance) and contextualize findings within literature .
  • Limitations : Address small sample sizes or solvent interference in kinetic studies .
  • Future directions : Explore enantioselective syntheses or computational modeling to predict reactivity .

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